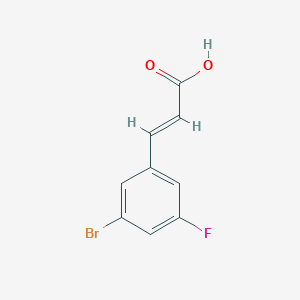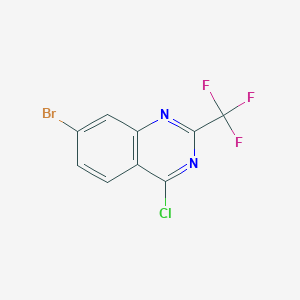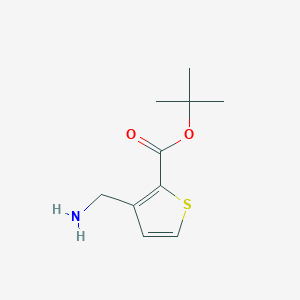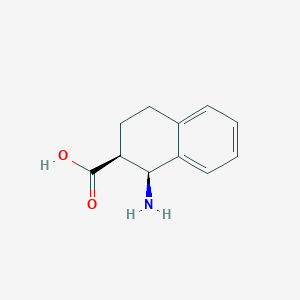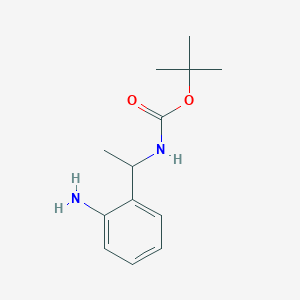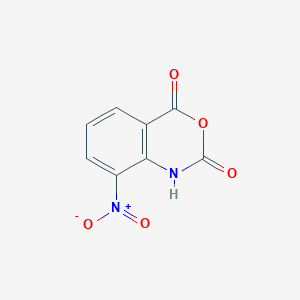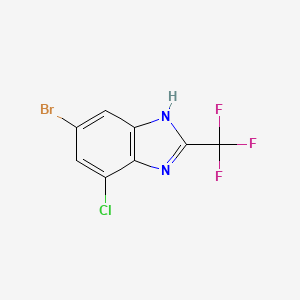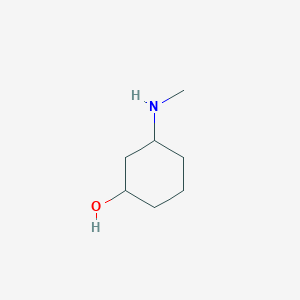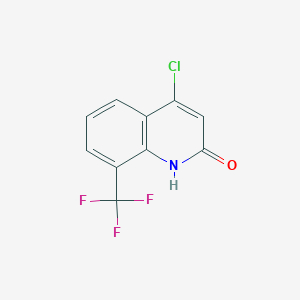
4-Chloro-2-hydroxy-8-trifluoromethylquinoline
Overview
Description
The compound 4-Chloro-2-hydroxy-8-trifluoromethylquinoline is a fluorine-containing heterocyclic compound that is part of a broader class of quinolines, which are aromatic compounds with a wide range of applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group and the chlorine atom in the molecule suggests that it may have unique electronic properties and reactivity patterns that could be exploited in various chemical contexts.
Synthesis Analysis
The synthesis of related quinoline derivatives has been explored in the literature. For instance, the synthesis of 4-Aryl-8-hydroxyquinolines has been achieved using a Suzuki–Miyaura cross-coupling approach starting from 4-chloro-8-tosyloxyquinoline and various arylboronic acids . This method demonstrates the stability of the tosyl protective group under anhydrous conditions and allows for the selective modification of other functional groups. Similarly, the synthesis of fluorine-containing heterocyclic compounds, including trifluoromethyl benzo[h]quinolines, has been reported through the reductive dehalogenation of chloro compounds derived from hydroxy derivatives . These methods could potentially be adapted for the synthesis of 4-Chloro-2-hydroxy-8-trifluoromethylquinoline by considering the specific substitution pattern on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with the potential for various interactions. For example, in the case of hydrogen-bonded structures of proton-transfer compounds involving 8-hydroxyquinoline, one-dimensional hydrogen-bonded chain structures have been observed . These structures are formed through O-H...O(carboxyl) and N(+)-H...O(carboxyl) extensions of cation-anion pairs, as well as aromatic ring pi-pi associations. While the specific molecular structure of 4-Chloro-2-hydroxy-8-trifluoromethylquinoline is not detailed in the provided papers, similar hydrogen bonding and pi-pi interactions could be expected due to the presence of the hydroxy group and the aromatic system.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be influenced by the presence of substituents on the ring. The papers provided do not directly discuss the chemical reactions of 4-Chloro-2-hydroxy-8-trifluoromethylquinoline, but they do provide insights into the reactivity of similar compounds. For example, the tosyl group used in the synthesis of 4-Aryl-8-hydroxyquinolines is stable under Suzuki–Miyaura conditions but can be deprotected using suitable nucleophiles . This suggests that the chlorine atom in the 4-position of 4-Chloro-2-hydroxy-8-trifluoromethylquinoline could potentially undergo similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-hydroxy-8-trifluoromethylquinoline can be inferred from the properties of related compounds. The introduction of electronegative fluorine atoms typically affects the acidity, lipophilicity, and metabolic stability of organic molecules . The presence of the hydroxy group could contribute to the formation of hydrogen bonds, impacting the solubility and boiling point of the compound. The chlorine atom might make the molecule susceptible to nucleophilic attack, influencing its chemical stability and reactivity. However, specific data on the physical and chemical properties of 4-Chloro-2-hydroxy-8-trifluoromethylquinoline would require experimental determination or computational prediction based on the known properties of similar structures.
Scientific Research Applications
Biological Activities and Therapeutic Potential
4-Chloro-2-hydroxy-8-trifluoromethylquinoline, a derivative of 8-hydroxyquinoline, has garnered attention for its significant biological activities. This compound, as part of the 8-hydroxyquinoline derivatives, has been explored for its potential in various therapeutic domains. The synthetic modification of this compound aims to develop potent, target-based drug molecules for treating several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Its ability to chelate metals also contributes to its potential in treating various diseases. The recent literature (2016-2020) emphasizes the anticipation that these derivatives, including 4-Chloro-2-hydroxy-8-trifluoromethylquinoline, can assist medicinal chemists in synthesizing novel agents with substantial anti-proliferative, anti-microbial, anti-fungal, and anti-viral activities, as well as for treating neurodegenerative disorders (Gupta et al., 2021).
Antimicrobial and Anticancer Properties
The derivatives of 8-hydroxyquinoline, including 4-Chloro-2-hydroxy-8-trifluoromethylquinoline, exhibit a broad spectrum of biological activities, such as antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have captured the interest of chemists and health science professionals. Many prescribed drugs incorporate this group, and numerous molecules based on 8-hydroxyquinoline can be used to develop potent lead compounds with high efficacy and low toxicity. This review highlights the synthesis of 8-hydroxyquinoline derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities (Saadeh et al., 2020).
Safety and Hazards
properties
IUPAC Name |
4-chloro-8-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-7-4-8(16)15-9-5(7)2-1-3-6(9)10(12,13)14/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCSVYRBDRJKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588861 | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxy-8-trifluoromethylquinoline | |
CAS RN |
955288-52-5 | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 955288-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



